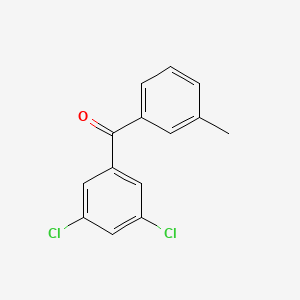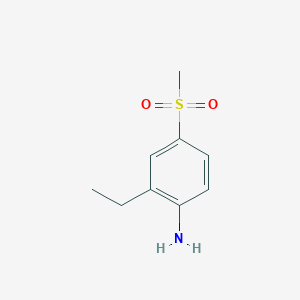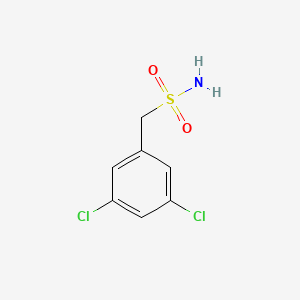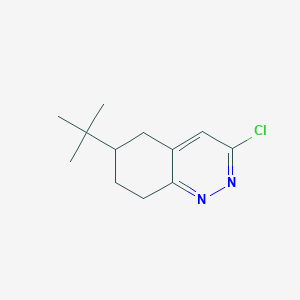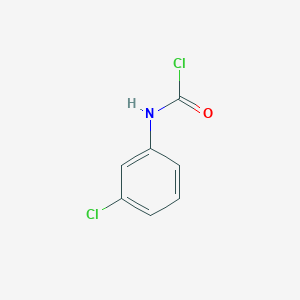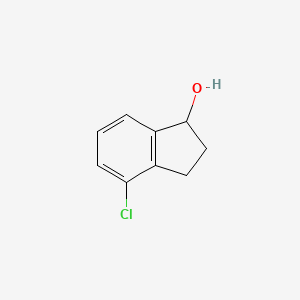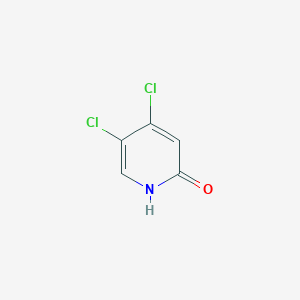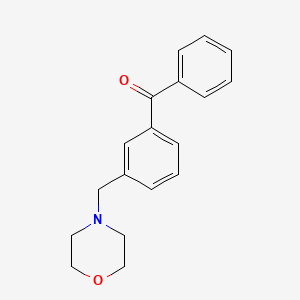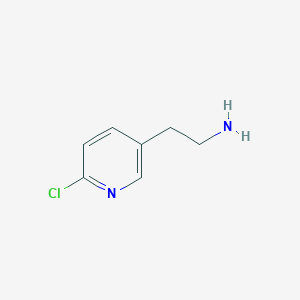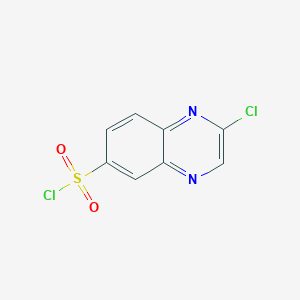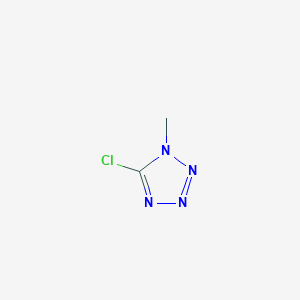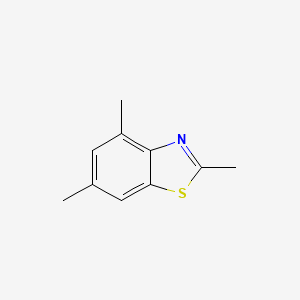
2,4,6-Trimethyl-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trimethyl-1,3-benzothiazole is a benzothiazole derivative . Benzothiazoles are a class of sulfur-containing heterocycles that involve a benzene ring fused to a thiazole ring . They have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . Under amide coupling conditions, the synthesis began with substituted 2-amino-benzothiazole intermediates and variously substituted cycloalkyl carboxylic .Molecular Structure Analysis
The core structure of 2,4,6-Trimethyl-1,3-benzothiazole features a benzothiazole ring, a five-membered aromatic ring system containing nitrogen and sulfur atoms.Chemical Reactions Analysis
Benzothiazole derivatives have shown better inhibition potency against M. tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .Applications De Recherche Scientifique
Anticancer Activity
2,4,6-Trimethyl-1,3-benzothiazole and its derivatives demonstrate significant anticancer activity. Synthesis of compounds with a benzothiazole moiety, such as 2,3,4-trimethoxyacetophenoxime esters, has shown moderate anticancer activity in vitro (Song et al., 2005). Similarly, certain benzothiazole derivatives have been identified as potent antitumor agents, particularly effective against specific human cancer cell lines (Kashiyama et al., 1999).
Prodrug Development
Benzothiazole derivatives have been used in the development of prodrugs to address limitations related to drug lipophilicity. These prodrugs are designed to be water-soluble, chemically stable, and able to revert to their parent amine in vivo, showing promise in the treatment of various cancers (Bradshaw et al., 2002).
Molecular Interactions and DNA Binding
Benzothiazole compounds have demonstrated efficient interactions with epidermal growth factor receptor (EGFR) tyrosine kinase protein, resulting in notable anti-cancer activity. Furthermore, these compounds show good binding efficiency with DNA, indicating their potential in targeted cancer therapies (Daisy et al., 2020).
Mechanistic Insights in Antitumor Activity
The antitumor properties of benzothiazole derivatives have been traced back to specific mechanistic actions, including selective uptake into sensitive cells, induction of cytochrome P450, and the formation of DNA adducts leading to cell death. This understanding has significantly influenced the development of these compounds as clinical agents (Bradshaw & Westwell, 2004).
Chemical Synthesis and Applications
Benzothiazole derivatives are also studied for their chemical properties and synthesis methods. For instance, the Groebke–Blackburn reaction has been utilized for the efficient synthesis of imidazo[2,1-b][1,3]benzothiazoles, expanding the scope of isocyanide-based multicomponent reactions (Tsirulnikov et al., 2009).
Corrosion Inhibition
Beyond biomedical applications, benzothiazole derivatives have been researched for their corrosion inhibiting effects. Certain derivatives, when synthesized, have shown significant inhibition efficiencies against steel corrosion, suggesting their potential in industrial applications (Hu et al., 2016).
Safety And Hazards
While specific safety and hazard information for 2,4,6-Trimethyl-1,3-benzothiazole is not available in the retrieved papers, general safety measures for handling benzothiazole derivatives include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .
Orientations Futures
Benzothiazole derivatives have been of great interest due to their wide range of biological activities and medicinal applications . The future development trend and prospect of the synthesis of benzothiazoles were anticipated . Recent advances in the synthesis of benzothiazole compounds related to green chemistry have been provided .
Propriétés
IUPAC Name |
2,4,6-trimethyl-1,3-benzothiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-6-4-7(2)10-9(5-6)12-8(3)11-10/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOADQNKYRAUMLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethyl-1,3-benzothiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

